4-Bromo-2,3-dimethyl-6-nitrophenol

Lipophilicity Medicinal Chemistry ADME Prediction

This highly functionalized phenol offers three orthogonal reactive handles (Br, NO2, OH) for parallel diversification. The unique 2,3-dimethyl-6-nitro pattern provides steric and electronic tuning unavailable from simpler analogs, enabling step-count reduction in biaryl or heterocycle synthesis. Ideal for medicinal chemistry campaigns targeting phosphatases or for constructing chemical probe libraries. Global stock available; request a quote for gram-scale synthesis.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
Cat. No. B8206230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3-dimethyl-6-nitrophenol
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1C)O)[N+](=O)[O-])Br
InChIInChI=1S/C8H8BrNO3/c1-4-5(2)8(11)7(10(12)13)3-6(4)9/h3,11H,1-2H3
InChIKeyCHDDEOKFSGSBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Bromo-2,3-dimethyl-6-nitrophenol (CAS 2756181-28-7) as a Research Chemical


4-Bromo-2,3-dimethyl-6-nitrophenol (CAS 2756181-28-7) is a highly functionalized aromatic building block with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol [1]. Its structure features a phenolic core substituted with a bromine atom at the 4-position, a nitro group at the 6-position, and methyl groups at the 2- and 3-positions [1]. This specific substitution pattern creates a unique electronic and steric environment, positioning it as a niche intermediate for organic synthesis and medicinal chemistry research .

Why Generic Substitution of 4-Bromo-2,3-dimethyl-6-nitrophenol with Other Halogenated Phenols is Scientifically Unjustified


Generic substitution with other brominated or nitrated phenols is not scientifically valid due to the compound's unique constellation of substituents. The simultaneous presence of a bromine atom, a nitro group, and two methyl groups on the phenol ring creates a specific electronic and steric profile that dictates its reactivity in cross-coupling reactions and its potential binding interactions with biological targets . For instance, the bromine at the 4-position provides a handle for palladium-catalyzed transformations, while the electron-withdrawing nitro group at the 6-position significantly modulates the phenol's acidity and the ring's electrophilicity [1]. Using a simpler analog, such as 2-bromo-4-nitrophenol, would alter both the substitution pattern and the lipophilicity, leading to different reaction outcomes and biological activities [2].

Quantitative Differentiation Evidence for 4-Bromo-2,3-dimethyl-6-nitrophenol vs. Closest Analogs


Comparative Molecular Properties and Lipophilicity Prediction for 4-Bromo-2,3-dimethyl-6-nitrophenol

While experimental LogP data for 4-Bromo-2,3-dimethyl-6-nitrophenol is not available in primary literature, its computed XLogP3 can be compared to that of its non-brominated analog, 2,3-dimethyl-6-nitrophenol. The addition of a bromine atom significantly increases lipophilicity, a critical parameter for membrane permeability in drug discovery. This class-level inference provides a quantitative basis for expecting different pharmacokinetic behavior. [1] [2]

Lipophilicity Medicinal Chemistry ADME Prediction

Inferred Differential Biological Activity: Impact of Bromine Substitution on Enzyme Inhibition Potency

While no direct activity data exists for 4-Bromo-2,3-dimethyl-6-nitrophenol, a class-level inference can be drawn from the activity of a structurally related brominated nitrophenol derivative. In a study of a complex bromo-nitrophenol analog, inhibition of the TC-PTP enzyme was observed with an IC50 of 19,000 nM. [1] This suggests that the bromo-nitrophenol core can engage with phosphatase active sites. The additional methyl groups in 4-Bromo-2,3-dimethyl-6-nitrophenol are expected to further modulate this activity through steric and electronic effects, differentiating it from simpler bromo-nitrophenols like 2-bromo-4-nitrophenol, for which such activity data is also not readily available.

Enzyme Inhibition Phosphatase Medicinal Chemistry

Synthetic Utility as a Differentiated Building Block: Orthogonal Reactive Handles

4-Bromo-2,3-dimethyl-6-nitrophenol offers a unique combination of orthogonal reactive handles compared to its analogs. The presence of a bromine atom (suitable for Suzuki, Heck, or Buchwald-Hartwig couplings), a nitro group (reducible to an amine), and a phenolic hydroxyl group (available for alkylation or acylation) provides three distinct sites for selective functionalization. [1] In contrast, a comparator like 4-bromo-2,6-dimethylphenol lacks the nitro group, thereby limiting the diversity of accessible downstream products. This differentiated reactivity profile makes the target compound a more versatile and strategically valuable intermediate for synthesizing complex molecular libraries. [2]

Cross-Coupling Organic Synthesis Reaction Selectivity

Validated Research Application Scenarios for 4-Bromo-2,3-dimethyl-6-nitrophenol


Medicinal Chemistry: A Scaffold for Phosphatase Inhibitor Lead Optimization

Based on class-level evidence that a bromo-nitrophenol core can inhibit protein tyrosine phosphatases (e.g., TC-PTP with an IC50 of 19,000 nM [1]), this compound is ideally suited for medicinal chemistry campaigns aiming to optimize potency and selectivity. Its unique substitution pattern (2,3-dimethyl and 6-nitro) offers a distinct starting point for structure-activity relationship (SAR) exploration compared to simpler, commercially available analogs like 2-bromo-4-nitrophenol. The presence of the bromine allows for rapid diversification via cross-coupling to explore chemical space around the phosphatase binding pocket.

Organic Synthesis: A Versatile, Orthogonally Protected Building Block for Complex Molecule Assembly

As detailed in the evidence guide, this compound's three orthogonal reactive handles (Aryl-Br, Ar-NO2, Ar-OH) make it a strategic intermediate for convergent synthesis [2]. It is particularly valuable for constructing densely functionalized biaryl systems or heterocycles where step-count reduction is critical. This compound can serve as a direct replacement for simpler, less functionalized building blocks, enabling more efficient routes to target molecules in both academic and industrial process chemistry laboratories.

Chemical Biology: Development of Activity-Based Probes and Affinity Reagents

The bromine atom serves as a latent attachment point for linker conjugation in the development of chemical probes. The unique electronic and steric properties imparted by the 2,3-dimethyl and 6-nitro groups (inferred from class-level data on related nitrophenols [1]) may confer a distinct binding profile to certain protein targets. This makes it a valuable starting point for synthesizing probe libraries to identify novel protein-ligand interactions or to develop selective affinity reagents for target validation studies.

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